1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methoxyphenyl group, a nitrofuran moiety, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield nitro derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to interact with cellular components, leading to oxidative stress and cell damage. The pyrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61619-52-1 |
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Molecular Formula |
C15H10N4O4 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H10N4O4/c1-22-12-4-2-11(3-5-12)18-9-10(8-16)15(17-18)13-6-7-14(23-13)19(20)21/h2-7,9H,1H3 |
InChI Key |
XRUQQRYBTMGPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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